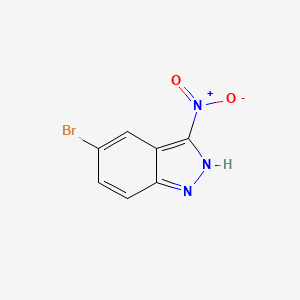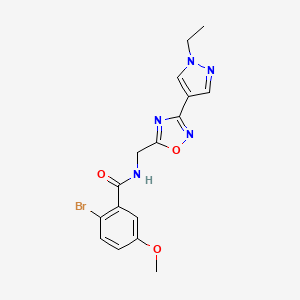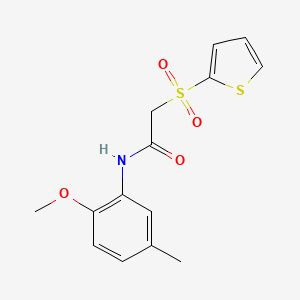
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as MTA, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can alter the expression of various genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. Additionally, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as a research tool is its specificity for HDAC inhibition, which allows for the study of the role of HDAC in various biological processes. However, one limitation of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
For N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide research include the investigation of its potential therapeutic applications in additional diseases, the development of more potent and selective HDAC inhibitors, and the exploration of combination therapies involving N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and its effects on gene expression.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can be synthesized through a two-step process involving the reaction of 2-methoxy-5-methylphenylamine with thiophene-2-sulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method yields N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide with a purity of greater than 99%.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-5-6-12(19-2)11(8-10)15-13(16)9-21(17,18)14-4-3-7-20-14/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBPABHVAUJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)

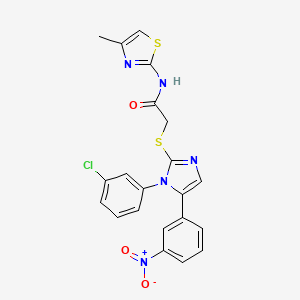

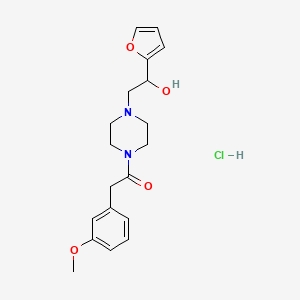
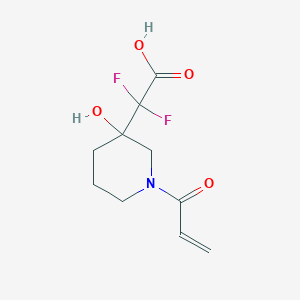

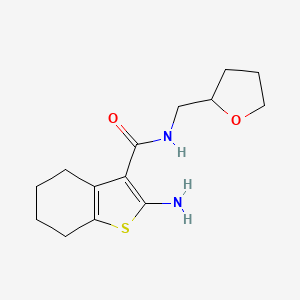

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)
